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gp100 (476-485)

Cat. No.: B1575261
Attention: For research use only. Not for human or veterinary use.
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Description

The gp100 (476-485) peptide, with the amino acid sequence VLYRYGSFSV, is a well-characterized, naturally processed epitope derived from the human melanocyte protein PMEL (gp100) . This peptide is presented by the HLA-A 02:01 MHC class I molecule, making it a critical reagent for investigating T-cell-mediated immune responses in the context of melanoma . Its primary research application is in the in vitro stimulation and generation of antigen-specific cytotoxic T lymphocyte (CTL) lines for studies in cancer immunology and immunotherapy development . Research using this epitope has demonstrated that CTLs raised against it are capable of specific, MHC-restricted lysis of HLA-A 02:01-positive, gp100-expressing melanoma cell lines, as well as the antigen-specific release of cytokines such as granulocyte-macrophage colony-stimulating factor (GM-CSF) and tumor necrosis factor-alpha (TNF-α) . These properties establish gp100 (476-485) as a fundamental tool for exploring immune recognition of melanoma, evaluating T-cell function, and designing novel vaccine strategies. This product is supplied with a purity of >95% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

sequence

VLYRYGSFSV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanocyte protein PMEL (476-485);gp100 (476-485)

Origin of Product

United States

Molecular and Cellular Immunobiology of Gp100 476 485 Presentation and Recognition

Amino Acid Sequence and Composition

The primary structure of gp100 (476-485) is its unique sequence of ten amino acids. This sequence is a critical determinant of its chemical nature and biological function.

Table 1: Amino Acid Sequence of gp100 (476-485)

Sequence Format Sequence
One-Letter Code VLYRYGSFSV

| Three-Letter Code | Val-Leu-Tyr-Arg-Tyr-Gly-Ser-Phe-Ser-Val |

Data sourced from multiple providers. abcepta.compeptide.comelabscience.compeptides.de

Table 2: Amino Acid Composition of gp100 (476-485)

Amino Acid Three-Letter Code One-Letter Code Count
Valine Val V 2
Leucine Leu L 1
Tyrosine Tyr Y 2
Arginine Arg R 1
Glycine Gly G 1
Serine Ser S 2

Physicochemical Properties

The physicochemical properties of the gp100 (476-485) peptide are derived from its atomic composition and structure. For research purposes, it is typically produced synthetically and supplied as a purified, freeze-dried powder. elabscience.combiorbyt.com

Table 3: Physicochemical Data for gp100 (476-485)

Property Value Reference(s)
Molecular Formula C57H83N13O15 peptide.comelabscience.combiorbyt.com
Molecular Weight ~1190.38 g/mol peptide.comelabscience.combiorbyt.com
Form Lyophilized Powder elabscience.combiorbyt.com

| Purity (Typical) | >95% | elabscience.combiorbyt.com |

Preclinical Research Models and Methodologies for Studying Gp100 476 485

In Vitro Cellular Models for Functional Analysis

In vitro models are fundamental for the detailed examination of T-cell responses to the gp100 (476-485) peptide at a cellular and molecular level. These systems allow for controlled experiments to assess the generation, activation, and effector functions of antigen-specific T cells.

T-Cell Activation and Proliferation Assays

T-cell activation and proliferation are key indicators of a successful immune response. Assays measuring these functions provide quantitative data on the potency of the gp100 (476-485) peptide in stimulating T cells.

Proliferation assays typically involve co-culturing the antigen-specific T cells with peptide-pulsed APCs. The expansion of the T-cell population is then measured. One common method uses fluorescent dyes like carboxyfluorescein succinimidyl ester (CFSE) or eFluor 450, which are diluted with each cell division. nih.gov By analyzing the fluorescence intensity using flow cytometry, the extent of T-cell proliferation can be quantified. nih.gov Research has shown that even at very low concentrations, such as 100 fM, some forms of gp100 peptide delivery can induce detectable T-cell proliferation. nih.gov

T-cell activation can also be assessed by measuring the upregulation of specific cell surface markers. When T cells are activated, they express molecules like CD40 and CD80. nih.gov Quantifying the expression of these co-stimulatory markers on dendritic cells after exposure to the peptide can indicate the level of APC activation, which is crucial for subsequent T-cell activation. nih.gov

Assay TypeMethodMeasured ParameterReference
ProliferationFluorescent Dye Dilution (e.g., eFluor 450)Decrease in fluorescence intensity with cell division nih.gov
ActivationFlow CytometryUpregulation of co-stimulatory markers (e.g., CD40, CD80) on APCs nih.gov

Cytotoxicity Assays Utilizing Peptide-Pulsed Target Cells (e.g., T2 Cells)

A primary function of CD8+ CTLs is to kill target cells presenting the specific antigen. Cytotoxicity assays are therefore essential for evaluating the effector function of gp100 (476-485)-specific T cells. A commonly used target cell line is the T2 cell line. nih.gov T2 cells are deficient in TAP (transporter associated with antigen processing), which results in a low level of surface expression of HLA-A*0201 molecules. However, these cells can be "pulsed" with exogenous peptides, which bind to the empty HLA molecules on the surface, making them suitable targets for CTLs. aai.org

The classic method for measuring cytotoxicity is the chromium-51 (B80572) (⁵¹Cr) release assay. aai.orgrupress.org In this assay, target cells are labeled with radioactive ⁵¹Cr. When the CTLs recognize and lyse the peptide-pulsed target cells, ⁵¹Cr is released into the cell supernatant, and the amount of radioactivity is measured. aai.orgrupress.org The percentage of specific lysis is then calculated. To ensure specificity, control target cells that have not been pulsed with the peptide are also used. aai.org

More modern, non-radioactive methods are also available. These include assays that measure the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme released upon cell lysis, or use fluorescent dyes that enter cells with compromised membranes. biocytogen.comsartorius.com For example, the Incucyte® Cytotoxicity Assay utilizes a dye that becomes fluorescent upon entering a dead cell, allowing for real-time, automated quantification of cytotoxicity. sartorius.com

AssayPrincipleReadoutTarget CellsReference
Chromium-51 ReleaseRelease of radioactive ⁵¹Cr from lysed target cellsRadioactivity in supernatantPeptide-pulsed T2 cells aai.orgrupress.org
LDH ReleaseRelease of lactate dehydrogenase from lysed target cellsEnzymatic activity in supernatantPeptide-pulsed cells biocytogen.com
Fluorescent Dye-BasedUptake of membrane-impermeable fluorescent dye by dead cellsFluorescence intensityPeptide-pulsed cells sartorius.com

Cytokine Release Assays: ELISPOT and Intracellular Cytokine Staining (ICS)

Upon activation, T cells secrete a variety of cytokines that mediate their effector functions and orchestrate the broader immune response. Measuring the production of these cytokines is a key method for characterizing the functional capacity of gp100 (476-485)-specific T cells.

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for detecting cytokine-secreting cells at the single-cell level. biorxiv.orgmabtech.com In this assay, T cells are stimulated with the gp100 peptide in wells coated with a capture antibody for a specific cytokine, most commonly interferon-gamma (IFN-γ). nih.govnih.gov Secreted cytokine is captured by the antibody, and after a series of steps involving a detection antibody and a substrate, visible spots form, each representing a single cytokine-producing cell. researchgate.netnih.gov

Intracellular Cytokine Staining (ICS) followed by flow cytometry is another powerful technique that allows for the simultaneous analysis of multiple cytokines produced by individual cells, along with their phenotype. biorxiv.orgbiocompare.com In an ICS assay, T cells are stimulated with the gp100 peptide in the presence of a protein transport inhibitor, which causes cytokines to accumulate within the cell. aai.org The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against specific cytokines and cell surface markers. Flow cytometry analysis can then reveal the frequency of cytokine-producing cells within different T-cell subsets (e.g., CD8+ T cells). aai.orgbiocompare.com

While ELISPOT is generally considered more sensitive, ICS provides more detailed information about the phenotype of the cytokine-producing cells. biorxiv.orgmabtech.com

AssayPrincipleAdvantagesDisadvantagesReference
ELISPOTCaptures secreted cytokine on a membrane, visualized as spots.Highly sensitive for detecting cytokine-secreting cells.Does not identify the phenotype of the cytokine-producing cell. biorxiv.orgmabtech.comresearchgate.netnih.gov
ICSDetects intracellular accumulation of cytokines using fluorescent antibodies.Allows for multiparametric analysis, including cell phenotype and simultaneous detection of multiple cytokines.Generally less sensitive than ELISPOT. aai.orgbiorxiv.orgbiocompare.com

In Vivo Preclinical Animal Models

While in vitro studies provide valuable mechanistic insights, in vivo animal models are indispensable for evaluating the immunogenicity and anti-tumor efficacy of gp100 (476-485)-based immunotherapies in a complex biological system.

Utility of Human Leukocyte Antigen (HLA) Transgenic Mouse Models (e.g., HLA-A*0201 transgenic mice)

A major challenge in studying human T-cell responses in mice is the difference in Major Histocompatibility Complex (MHC) molecules between the two species. To overcome this, transgenic mouse models have been developed that express human HLA molecules. HLA-A0201 transgenic mice are particularly useful for studying gp100 (476-485) because this peptide is presented by the HLA-A0201 allele. aai.org

These mice can be engineered in various ways. Some models express a chimeric molecule where the peptide-binding domains of HLA-A0201 are fused with the CD8-binding domain of a murine MHC molecule. aai.org Other models involve replacing the mouse B2M gene with the human B2M gene and the HLA-A0201 gene. biocytogen.com These transgenic mice provide a preclinical platform to assess the ability of gp100 (476-485)-based vaccines to elicit CD8+ T-cell responses that can recognize the human peptide. aai.orgbiocytogen.com

In these models, researchers can immunize the mice with the gp100 peptide, often delivered via dendritic cells or recombinant viral vectors, and then analyze the resulting T-cell response. aai.orgnih.gov For example, splenocytes from immunized mice can be harvested and tested for their cytotoxic activity against gp100 peptide-pulsed target cells. biocytogen.com These models have been instrumental in demonstrating that immunization with gp100 (476-485) can induce anti-self CD8+ T cells capable of recognizing the naturally presented epitope on melanoma cells. nih.gov The use of these models is crucial for optimizing immunization strategies before they are translated into clinical trials. aai.org

Evaluation of Anti-Tumor Immune Responses in Murine Melanoma Models

The B16 melanoma mouse model is a cornerstone for evaluating anti-tumor immune responses against gp100. jci.org Though considered poorly immunogenic, this model is crucial for studying immunotherapies due to its expression of the gp100 antigen. jci.org Research has demonstrated that immunization with strategies targeting gp100 can induce protective immunity against challenges with B16 melanoma cells. nih.gov

One approach involves the use of dendritic cells (DCs) transduced with a recombinant adenovirus encoding human gp100 (Adhgp100). nih.gov Subcutaneous injection of these Adhgp100-infected DCs into C57BL/6 mice resulted in potent, T-cell-mediated protective immunity. nih.gov This method showed a significant reduction of over 80% in established B16 tumors. nih.gov The immune response generated by DC-based immunization was markedly greater than direct injection of the Adhgp100 vector alone, which induced only limited protective immunity. nih.gov In vitro analysis revealed that immunization with Adhgp100-transduced DCs activated both CD4+ and CD8+ cytotoxic T lymphocytes (CTLs), an effect not seen with the vector alone. nih.gov Interestingly, the depletion of CD4+ T cells in vivo completely nullified the CTL activity, highlighting the critical role of CD4+ T cell help in this anti-tumor response. nih.gov

Another powerful strategy is Adoptive Cell Transfer (ACT) of T cells. jci.org Studies using T cells from pmel-1 transgenic mice, which recognize the gp100 peptide, have shown that these T cells can destroy established subcutaneous B16 melanomas. jci.org The efficacy of ACT is further enhanced when targeting a mutated, higher-avidity version of the gp100 epitope, leading to the complete and durable regression of large, established tumors. jci.org These murine models are instrumental in demonstrating that robust anti-tumor immune responses can be generated against even weakly immunogenic tumors like B16, and they underscore the importance of generating large, high-avidity T-cell responses for effective tumor therapy. jci.orgadf-online.de

Table 1: Comparison of Immunization Strategies in B16 Murine Melanoma Models

Immunization StrategyKey FindingsReference
Adenovirus encoding hgp100 (Adhgp100)Induced limited protective immunity against B16 melanoma challenge. nih.gov
Adhgp100-transduced Dendritic Cells (DCs)- Led to >80% reduction in established tumors.- Activated both CD4+ and CD8+ CTLs.- Anti-tumor effect was CD4+ T cell-dependent. nih.gov
Adoptive Cell Transfer (pmel-1 T cells)- Caused regression of established B16 tumors.- Efficacy significantly enhanced when targeting a mutated, high-avidity neoantigen. jci.org

Analysis of T-Cell Persistence and Memory in Preclinical Settings

The long-term success of cancer immunotherapy hinges on the persistence of antigen-specific T cells and the formation of a durable memory response. mdpi.comresearchgate.net Preclinical models are essential for evaluating these aspects of T-cell-based therapies targeting gp100. mdpi.com

In the context of Chimeric Antigen Receptor (CAR) T cell therapy, preclinical in vivo models allow researchers to monitor CAR T cell persistence over time. mdpi.com For instance, in studies evaluating FGFR4-targeting CAR T cells for rhabdomyosarcoma, persistence was analyzed by examining the spleens of treated mice 70 days after T cell infusion. nih.gov This analysis can quantify the remaining CD4+ and CD8+ CAR T cells, providing direct evidence of their long-term survival in the host. nih.gov

Furthermore, tumor rechallenge studies are a critical component of assessing T-cell memory. mdpi.com These experiments involve re-introducing tumor cells into animals that have previously cleared a tumor following therapy. mdpi.com A successful memory response would prevent the growth of the new tumor, demonstrating that the initial therapy established a persistent and functional T-cell memory. mdpi.com The ability of T cells to mount a recall response is a key indicator of lasting therapeutic efficacy. cancer.gov The inclusion of pro-survival cytokines like IL-15 in T-cell engineering constructs is one strategy being explored to promote T-cell persistence and enhance the anti-tumor immune response. cancer.gov

Advanced Methodologies for Epitope Characterization and T-Cell Monitoring

Mass Spectrometry for Direct Identification of Naturally Processed Epitopes

The confirmation that a specific peptide epitope is naturally processed and presented by tumor cells is crucial for its validation as an immunotherapeutic target. researchgate.net Mass spectrometry has become an indispensable tool for the direct identification of peptides eluted from Major Histocompatibility Complex (MHC) molecules on the surface of human melanoma cells. researchgate.netnih.gov

Through this advanced proteomic approach, researchers have definitively identified the decamer peptide gp100 (476-485), with the sequence VLYRYGSFSV, as one of the naturally processed epitopes presented by HLA-A*0201 molecules on melanoma cells. researchgate.net This direct evidence confirms that the cellular antigen processing machinery of melanoma cells generates this specific peptide, making it a valid target for T-cell recognition. researchgate.netnih.gov Mass spectrometric analysis has also identified other naturally processed gp100 epitopes, such as gp100(154-162), gp100(209-217), and gp100(280-288). researchgate.netnih.gov Such direct identification provides confidence that synthetic peptides used in vaccines or for T-cell stimulation accurately mimic the epitopes presented by tumors in vivo. nih.gov

Application of Synthetic gp100 (476-485) Peptides in Research

Synthetic versions of the gp100 (476-485) peptide are widely used in cancer immunology research. nih.govbiosyn.com These lab-made peptides are crucial for a variety of in vitro and ex vivo applications aimed at studying and inducing T-cell responses. nih.govjpt.comjpt.com

A primary application is in T-cell assays, where the synthetic peptide is used to stimulate antigen-specific T cells. jpt.comjpt.com For example, in chromium-release assays, target cells are pulsed with the gp100 (476-485) peptide to test the lytic activity of specific CTLs. researchgate.net Similarly, these peptides are used in ELISPOT and intracellular cytokine staining (ICS) assays to quantify the frequency of peptide-specific T cells by measuring their cytokine production (e.g., IFN-γ) upon stimulation. jpt.com Synthetic peptides also form the basis of epitope-defined vaccines and are used to pulse dendritic cells for immunization strategies in preclinical models. nih.govnih.gov

Utilization of MHC Class I Monomers and Tetramers for Antigen-Specific T-Cell Staining and Enumeration

The development of MHC tetramer technology has revolutionized the ability to detect, quantify, and characterize antigen-specific T cells directly from biological samples. lubio.chmblbio.com These reagents consist of four identical MHC-peptide complexes linked to a fluorescent molecule. lubio.chmbl.co.jp The multivalent structure of the tetramer provides stable binding to T-cell receptors (TCRs) with the corresponding specificity, which is not possible with soluble MHC-peptide monomers due to their low binding avidity. mblbio.com

For the gp100 (476-485) epitope, HLA-A*02:01 tetramers loaded with this specific peptide are used in flow cytometry to stain and enumerate gp100 (476-485)-specific CD8+ T cells. researchgate.net This allows for precise monitoring of the T-cell response in patients undergoing immunotherapy or in preclinical models. mblbio.com Beyond simple enumeration, tetramer staining can be combined with antibodies against other cell surface markers (e.g., CD8, memory markers) to phenotype the responding T cells. nih.gov Furthermore, tetramer-based sorting allows for the isolation of pure populations of antigen-specific T cells for further functional characterization or for use in adoptive cell transfer therapies. researchgate.net This technology can also be adapted for in situ staining to visualize the location and abundance of antigen-specific T cells within tumor tissues. nih.gov

Table 2: Key Characteristics of MHC Tetramer Technology

FeatureDescriptionReference
Structure Four biotinylated MHC-peptide monomers bound to a streptavidin-fluorochrome conjugate. lubio.chmbl.co.jp
Principle The multivalent structure provides high avidity binding to specific T-Cell Receptors (TCRs). mblbio.com
Application Direct detection, enumeration, and phenotyping of antigen-specific T cells by flow cytometry. lubio.chmblbio.com
Use with gp100 Staining and sorting of T cells specific for the gp100 (476-485) peptide presented by HLA-A*02:01. researchgate.net
Advantage Enables direct visualization and quantification, independent of T-cell function. lubio.ch

Peptide Synthesis and Quality Control Protocols for Research Applications

The quality of synthetic peptides used in research is paramount to ensure the reliability and reproducibility of experimental results. nih.govjpt.com For the gp100 (476-485) peptide, synthesis is typically performed using solid-phase methods based on fluorenylmethoxycarbonyl (F-moc) chemistry. nih.gov

Following synthesis, rigorous quality control measures are essential. biosyn.comjpt.com The primary analyses include:

High-Performance Liquid Chromatography (HPLC): This technique is used to assess the purity of the peptide preparation. For research applications, a purity of greater than 95% is standard, ensuring that the observed biological effects are attributable to the peptide of interest and not to contaminants. nih.govbiosyn.comabbexa.com

Mass Spectrometry (MS): This analysis is performed to confirm the identity of the synthesized peptide by verifying that its molecular weight matches the calculated theoretical mass. nih.govnih.govabbexa.com

Commercial suppliers and research laboratories provide a Certificate of Analysis (CoA) with HPLC and MS data to document the purity and identity of the peptide. abbexa.com Peptides are typically supplied in a lyophilized (freeze-dried) powder format to enhance stability during storage. abbexa.compeptides.de

Contribution of gp100 (476-485) to Melanoma Immunosurveillance and Immune Evasion Mechanisms

The concept of cancer immunosurveillance posits that the immune system can recognize and eliminate nascent cancer cells. nih.gov The gp100 protein, and specifically its peptide fragment gp100 (476-485), plays a crucial role in this process for melanoma. This peptide, with the amino acid sequence VLYRYGSFSV, is a naturally processed epitope presented on the surface of melanoma cells by Human Leukocyte Antigen (HLA)-A*0201 molecules. researchgate.netelabscience.com This presentation allows cytotoxic T lymphocytes (CTLs), the "killer" cells of the immune system, to identify and target the melanoma cells for destruction. researchgate.netru.nl The presence of gp100-reactive T-cells in melanoma patients underscores the antigen's immunogenicity and its importance in the natural anti-tumor immune response. ru.nlgoogleapis.com

However, tumors are not passive targets and have evolved sophisticated mechanisms to evade this immune surveillance. nih.gov In the case of melanoma, these immune evasion strategies often involve the gp100 antigen. One key mechanism is the downregulation or complete loss of gp100 expression on the tumor cell surface. nih.gov This reduces the target for CTLs, allowing the cancer cells to escape recognition and destruction. The expression of gp100 can be highly variable among melanoma lesions, which can contribute to treatment resistance. nih.govresearchgate.net Studies have shown an inverse relationship between the levels of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs), and the presence of active gp100-specific CTLs within the tumor microenvironment. nih.gov

Furthermore, research has indicated that signaling pathways within the melanoma cell can influence the expression of tumor-associated antigens like gp100. For instance, the Wnt5A signaling pathway has been shown to down-regulate the expression of gp100, along with other important antigens like MART-1 and tyrosinase. researchgate.net This down-regulation is mediated through the activation of STAT3, which in turn inhibits the transcription factors responsible for melanosomal antigen expression. researchgate.net This highlights a complex regulatory network that melanoma cells can exploit to become less visible to the immune system.

The interaction between the T-cell receptor (TCR) on CTLs and the gp100 peptide-MHC complex is another critical point for immune evasion. While a high-affinity interaction is generally thought to lead to a stronger immune response, studies have shown that the functional outcome is more nuanced. nih.gov For example, different TCRs recognizing the same gp100 peptide can elicit different cytokine profiles, with some promoting a more effective anti-tumor response than others, independent of just the binding affinity. nih.gov This suggests that the quality of the T-cell response, not just its magnitude, is a key determinant of successful tumor control.

The table below summarizes the key aspects of gp100 (476-485) in immunosurveillance and immune evasion.

Contribution of gp100 (476-485) to Melanoma Immune Dynamics
ProcessRole of gp100 (476-485)MechanismReferences
ImmunosurveillanceActs as a target for cytotoxic T lymphocytes (CTLs).Presented by HLA-A*0201 on melanoma cells, enabling CTL recognition and killing. researchgate.netru.nl
Immune EvasionTumor cells downregulate or lose gp100 expression.Reduces the target for CTLs, allowing cancer cells to escape immune destruction. nih.govnih.gov
Immune EvasionModulation by intracellular signaling pathways.The Wnt5A pathway can decrease gp100 expression through STAT3 activation. researchgate.net
Immune EvasionVariability in T-cell receptor (TCR) interaction.Different TCRs can have varied functional responses to the gp100 peptide, not solely dependent on affinity. nih.gov

Interplay of gp100 (476-485) with Other Melanoma-Associated Antigens in Immune Responses

Co-expression of multiple antigens like gp100, MART-1, and tyrosinase by melanoma cells provides a broader target for the immune system. researchgate.net This is advantageous because it reduces the likelihood of tumor escape due to the loss of a single antigen. However, the expression of these antigens can be heterogeneous across different tumor cells and even within the same tumor. nih.gov As mentioned earlier, signaling pathways like Wnt5A can coordinately down-regulate the expression of gp100, MART-1, and tyrosinase, suggesting a common regulatory mechanism that can lead to a more global immune evasion phenotype. researchgate.net

The immunogenicity of these antigens also varies. MART-1/Melan-A is often considered to have the highest relative immunogenicity among the melanocyte differentiation antigens. bachem.com However, gp100 is also highly immunogenic and is a frequent target of CTLs in melanoma patients. ru.nlgoogleapis.com The presence of CTLs recognizing multiple antigens, including gp100, MART-1, and tyrosinase, has been observed in patients, indicating a polyclonal and multi-specific T-cell response. researchgate.net This broad response is likely more effective at controlling tumor growth than a response focused on a single antigen.

The table below provides a comparison of key melanoma-associated antigens and their characteristics.

Characteristics of Key Melanoma-Associated Antigens
AntigenProtein FunctionImmunogenicityCommon Regulatory PathwaysReferences
gp100Involved in melanosome maturation. nih.govHighly immunogenic, a common target for CTLs. ru.nlgoogleapis.comDownregulated by Wnt5A/STAT3 signaling. researchgate.net ru.nlresearchgate.netnih.gov
MART-1/Melan-AInvolved in melanosome biogenesis.Considered to have very high relative immunogenicity. bachem.comDownregulated by Wnt5A/STAT3 signaling. researchgate.net researchgate.netbachem.com
TyrosinaseKey enzyme in melanin (B1238610) synthesis.Immunogenic, recognized by CTLs. researchgate.netDownregulated by Wnt5A/STAT3 signaling. researchgate.net researchgate.netresearchgate.net

Directions for Fundamental Immunological Research on Peptide-Based Antigens and T-Cell Biology

The study of peptide antigens like gp100 (476-485) has significantly advanced our understanding of T-cell biology and tumor immunology. However, many questions remain, and future research in this area holds great promise for developing more effective cancer immunotherapies. bsmiab.orgfrontiersin.org

A key area of future investigation is the optimization of peptide-based vaccines. While these vaccines can induce T-cell responses, their clinical efficacy has been limited. nih.gov Research is needed to improve the immunogenicity of peptide antigens. mdpi.com This includes exploring the use of longer peptides that can be processed and presented by both MHC class I and class II molecules, thereby activating both CD8+ and CD4+ T-cells for a more robust and sustained immune response. frontiersin.orgnih.gov The development of novel adjuvant and delivery systems, such as nanoparticles, is also crucial to enhance the stability and potency of peptide vaccines. bsmiab.orgfrontiersin.org

Understanding the intricacies of the TCR-peptide-MHC interaction is another critical frontier. As seen with gp100, the affinity of this interaction does not solely dictate the outcome of the T-cell response. nih.gov Future research should focus on elucidating the structural and biophysical properties of the TCR that determine the quality of the downstream signaling and the resulting T-cell function. nih.gov This knowledge could inform the design of engineered T-cells with optimized TCRs for adoptive cell therapy.

Furthermore, overcoming the immunosuppressive tumor microenvironment is a major challenge. nih.gov Research into the mechanisms by which tumors evade immune recognition, such as the downregulation of antigens like gp100, is essential. researchgate.net Identifying ways to counteract these evasion strategies, for example, by targeting the signaling pathways that control antigen expression, could significantly enhance the efficacy of immunotherapies. Combining peptide-based vaccines with other immunomodulatory agents, such as checkpoint inhibitors, which release the "brakes" on the immune system, is a promising avenue that requires further investigation. frontiersin.org

Finally, the development of personalized peptide-based vaccines tailored to the specific tumor antigens expressed by an individual patient's cancer is a long-term goal. This would require advanced techniques for identifying patient-specific tumor antigens and predicting their immunogenicity. mdpi.com

The table below outlines potential future research directions in peptide-based antigen research.

Future Research Directions in Peptide-Based Antigens and T-Cell Biology
Research AreaKey ObjectivesPotential ImpactReferences
Peptide Vaccine Optimization- Develop long-peptide vaccines.
  • Design novel adjuvants and delivery systems (e.g., nanoparticles).
  • Enhanced immunogenicity and clinical efficacy of cancer vaccines. bsmiab.orgfrontiersin.orgnih.govmdpi.com
    TCR Engineering- Elucidate the structure-function relationship of TCRs.
  • Design TCRs with optimal signaling properties.
  • Improved efficacy of adoptive T-cell therapies. nih.govnih.gov
    Overcoming Immune Evasion- Investigate mechanisms of antigen downregulation.
  • Develop strategies to reverse immune suppression in the tumor microenvironment.
  • Enhanced effectiveness of immunotherapies in a broader patient population. nih.govresearchgate.net
    Personalized Immunotherapy- Identify patient-specific tumor antigens.
  • Develop personalized peptide vaccines.
  • Highly targeted and effective cancer treatments with fewer side effects. mdpi.com

    Research Applications

    The role of gp100 (476-485) as a tumor-associated antigen makes it a valuable tool in cancer research, particularly in the field of immuno-oncology.

    Immunotherapy and Vaccine Development: The peptide is a key target for the development of therapeutic cancer vaccines aimed at treating melanoma. nih.govgoogle.com The goal of such vaccines is to stimulate a patient's own immune system to mount a robust T-cell response against cancer cells presenting this peptide. dbaitalia.it

    T-Cell Stimulation and Analysis: In laboratory settings, synthetic gp100 (476-485) is widely used to stimulate and expand populations of antigen-specific T-cells from blood samples of melanoma patients. alab.com.plnih.gov These expanded T-cell populations can be studied to understand the fundamentals of the anti-tumor immune response or used in adoptive T-cell therapy approaches.

    Immune Monitoring: The peptide is a critical reagent in various immunological assays, such as ELISPOT and chromium-release assays. nih.govjpt.com These tests use the peptide to detect and quantify the presence and functional activity of gp100-specific T-cells in patients, which can help in evaluating the effectiveness of an immunotherapy. nih.gov

    Epitope Validation: The initial identification and direct elution of gp100 (476-485) from melanoma cells was a crucial research finding. nih.gov It validated the peptide as a genuine, naturally presented target for the immune system, providing confidence that it is an authentic target for cancer therapies. nih.gov

    Q & A

    Q. What steps ensure reproducibility of gp100 (476-485) studies across labs?

    • Methodological Answer :
    • Data sharing : Deposit raw flow cytometry files (FCS format) in public repositories like FlowRepository.
    • Protocol standardization : Use CIMAC (Cancer Immunomonitoring Consortium) guidelines for immune monitoring .

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